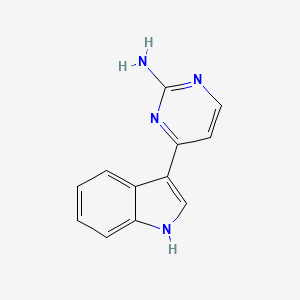

4-(1H-indol-3-yl)pyrimidin-2-amine

Description

Overview of Indole (B1671886) and Pyrimidine (B1678525) Heterocycles in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a fundamental component of numerous biologically active compounds, including the essential amino acid tryptophan. researchgate.net Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net The versatility of the indole scaffold allows it to interact with various biological targets, such as enzymes and receptors. nih.gov

Similarly, the pyrimidine ring is a key structural motif in nucleic acids (cytosine, thymine, and uracil) and is integral to many vitamins and coenzymes. In medicinal chemistry, pyrimidine derivatives are recognized for their broad therapeutic applications, including as anticancer and antimicrobial agents. japsonline.comresearchgate.net The 2-aminopyrimidine (B69317) moiety, in particular, is a well-established hinge-binding unit in many kinase inhibitors. researchgate.net

The strategic combination of indole and pyrimidine rings into a single scaffold has been a subject of interest in the quest for novel bioactive molecules. While a detailed historical timeline specifically for the indole-pyrimidinamine scaffold is not extensively documented in a singular source, its emergence can be traced through the development of kinase inhibitors. The recognition that aminopyrimidine-based compounds could mimic the hinge-binding interactions of ATP with kinases led to their exploration as potential therapeutic agents. researchgate.netnih.gov The subsequent incorporation of the indole moiety, known for its diverse biological activities and ability to form various non-covalent interactions, represented a logical step in the evolution of these inhibitors to enhance potency and selectivity. This has led to the development of various indole-pyrimidine derivatives as potential treatments for a range of diseases, including cancer and inflammatory disorders. google.com

The investigation into 4-(1H-indol-3-yl)pyrimidin-2-amine as a research candidate is primarily driven by its potential as a kinase inhibitor. Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. nih.gov The 2-aminopyrimidine core of the molecule is a known pharmacophore that can effectively bind to the ATP-binding site of many kinases, a critical step in inhibiting their activity. researchgate.net

The indole group at the 4-position of the pyrimidine ring offers several advantages. It can engage in additional interactions with the kinase active site, potentially increasing the compound's affinity and selectivity for a specific kinase. Furthermore, the indole nucleus provides a modifiable scaffold where various substituents can be introduced to fine-tune the compound's pharmacological properties. The synthesis of new indolyl-pyrimidine derivatives is an active area of research, with studies focusing on their potential to interact with DNA and their antimicrobial properties. japsonline.comnih.gov

Classification and Structural Context within Pyrimidinamine Derivatives

This compound belongs to the broader class of 2-aminopyrimidine derivatives. Its structure is characterized by an indole ring attached to the C4 position of a 2-aminopyrimidine core.

This compound can be considered a parent compound from which a multitude of analogues have been synthesized and studied. These analogues often feature substitutions on the indole ring, the pyrimidine ring, or the 2-amino group, aimed at improving their biological activity and pharmacokinetic properties.

Prominent analogues that have been investigated include those with modifications to the indole nitrogen, such as 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine . nih.gov Other research has focused on adding substituents to the pyrimidine ring, for example, creating chlorinated derivatives like N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide . nih.gov The synthesis of tetrahydropyrimidine (B8763341) derivatives, such as 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones , has also been explored for their anti-inflammatory potential. researchgate.net

Table 1: Selected Analogues of this compound under Investigation

| Compound Name | Key Structural Modification | Investigated Properties |

|---|---|---|

| 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine | Methylation of the indole nitrogen | Chemical and physical properties |

| N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide | Substitution on the pyrimidine and amino groups | Potential as a kinase inhibitor |

| 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-one | Reduction of the pyrimidine ring and addition of a phenyl group | Anti-inflammatory activity |

| 1-(4-(1H-indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine | Addition of a methoxyphenyl and a hydrazine (B178648) group | Antiproliferative activity |

The current research into this compound and its analogues is largely built upon foundational work in the field of kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs). nih.gov CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. The discovery that pyrimidine-based scaffolds can effectively inhibit CDKs has spurred the development of numerous compounds with this core structure. nih.gov

For instance, the development of selective CDK4/6 inhibitors has demonstrated the clinical potential of targeting specific kinases in cancer therapy. nih.gov Research into pyrazolo[3,4-d]pyrimidine and other fused pyrimidine systems as CDK inhibitors has further solidified the importance of the pyrimidine scaffold in this area. nih.gov The exploration of indolyl-pyrimidine derivatives is a direct extension of this research, aiming to leverage the favorable properties of both the indole and pyrimidine moieties to create novel and effective kinase inhibitors. mdpi.com Studies on the synthesis and antiproliferative activity of various substituted indolyl-pyrimidines continue to contribute to this growing body of knowledge. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1H-indol-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-12-14-6-5-11(16-12)9-7-15-10-4-2-1-3-8(9)10/h1-7,15H,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMZWFNNJMGJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328003 | |

| Record name | 4-(1H-indol-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289628-76-8 | |

| Record name | 4-(1H-indol-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-(1H-indol-3-yl)pyrimidin-2-amine

A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnection points that inform the primary synthetic strategies. The most apparent disconnections are at the C-C bond linking the indole (B1671886) and pyrimidine (B1678525) rings and within the pyrimidine ring itself.

Disconnection 1 (C-C Bond): Cleavage of the bond between the indole C3 position and the pyrimidine C4 position suggests a cross-coupling strategy. This approach requires a pre-formed indole nucleophile (or its organometallic equivalent) and a pyrimidine electrophile, or vice versa. Key synthons for this strategy include an indol-3-yl organometallic species (like a boronic acid) and a 4-halopyrimidin-2-amine.

Disconnection 2 (Pyrimidine Ring Formation): A second approach involves disconnecting the bonds within the pyrimidine ring. This leads to strategies where the pyrimidine ring is constructed from acyclic precursors already attached to the indole moiety. A common disconnection across the N1-C6 and C4-C5 bonds points towards a condensation reaction between an indole-containing α,β-unsaturated carbonyl compound (an indolylchalcone equivalent) and a guanidine (B92328) synthon, which provides the N-C-N unit of the pyrimidine ring. This is a classic cyclization approach.

These retrosynthetic pathways form the basis for the established synthetic routes discussed below, allowing for a modular assembly of the target compound and its derivatives.

**2.2. Established Synthetic Routes to the Core Scaffold

The construction of the this compound core is primarily achieved through three well-established methodologies: multi-component reactions, cyclization of precursors, and cross-coupling strategies.

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like indolylpyrimidines in a single step, enhancing atom economy and reducing synthesis time. nih.gov A prominent MCR for a related indolylpyridine scaffold involves the one-pot reaction of 3-acetylindole (B1664109), an aromatic aldehyde, ethyl cyanoacetate, and ammonium (B1175870) acetate. nih.gov This strategy, catalyzed by piperidine, can be performed using either traditional heating or microwave irradiation to yield highly substituted nicotinonitrile derivatives. nih.gov

A four-component synthesis has also been developed for 9H-pyrimido[4,5-b]indoles, which are structurally related to the target compound. This method uses indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium iodide as the sole nitrogen source to construct the pyrimidine ring in a one-pot [4+2] annulation reaction under transition-metal-free conditions. researchgate.net These MCRs highlight the power of convergent synthesis to rapidly assemble the core heterocyclic system from simple, readily available starting materials. nih.govnih.gov

The most common approach to the this compound scaffold involves the cyclocondensation of a suitable indole-containing precursor with a source of the aminopyrimidine's N-C-N fragment. This typically involves the reaction of a 1-(1H-indol-3-yl)-3-arylprop-2-en-1-one (an indolylchalcone) with guanidine, urea (B33335), or thiourea. researchgate.netresearchgate.net

The general scheme proceeds as follows:

Chalcone (B49325) Formation: An indole derivative, such as 3-acetylindole, undergoes a Claisen-Schmidt condensation with an appropriate aldehyde to form the α,β-unsaturated carbonyl system of the chalcone. researchgate.net

Cyclocondensation: The resulting chalcone is then reacted with guanidine hydrochloride in an alkaline medium (e.g., ethanolic potassium hydroxide). The reaction proceeds via a Michael addition of guanidine to the enone system, followed by intramolecular cyclization and dehydration to afford the final 4-(indol-3-yl)pyrimidin-2-amine derivative. researchgate.net

This method is highly versatile, allowing for substitutions on both the indole and the phenyl ring (originating from the chalcone's aldehyde component) to generate a library of analogs. researchgate.netresearchgate.net

| Precursor 1 | Precursor 2 | Reagent | Product | Reference |

| 1-Aryl-3-(1H-indol-3-yl)-2-propen-1-one | Guanidine Hydrochloride | Ethanolic KOH | 4-(1H-indol-3-yl)-6-aryl-pyrimidin-2-amine | researchgate.net |

| 3-Cyanoacetyl indole | Aldehydes, Malononitrile | Piperidine | Indol-3-yl substituted pyran derivatives | nih.gov |

| 2-Aminobenzamide (Anthranilamide) | 1H-indole-3-carboxaldehyde | p-TSA or Al₂O₃ | 2-(1H-indol-3-yl)quinazolin-4(3H)-one | mdpi.comnih.gov |

Palladium-catalyzed cross-coupling reactions provide a powerful and regioselective method for connecting pre-synthesized indole and pyrimidine rings. The Suzuki coupling is a frequently employed strategy, typically involving the reaction of an indolylboronic acid with a chloropyrimidine. researchgate.net

A novel series of 2-amino-4-(7-azaindol-3-yl)pyrimidines, analogs of the target structure, were synthesized via a Pd(II) catalyzed coupling reaction, demonstrating the utility of this approach for core structure formation. nih.gov Similarly, the synthesis of N-arylpyrimidin-2-amine derivatives has been achieved through Buchwald-Hartwig amination, another palladium-catalyzed reaction, which could be adapted for derivatization of the 2-amino group. nih.govnih.gov

The general approach involves:

Preparation of an indol-3-ylboronic acid or a suitable halogenated indole.

Preparation of a corresponding halogenated 2-aminopyrimidine (B69317) or a pyrimidine boronic acid.

Palladium-catalyzed coupling of the two fragments under appropriate conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base). researchgate.netmdpi.com

This strategy is particularly useful for creating analogs where modifications on either the indole or pyrimidine ring are desired before the final coupling step. mdpi.commdpi.com

Synthesis of Key Intermediates and Precursors

The success of the synthetic routes described above relies on the availability of key intermediates.

Indole-based Precursors:

3-Acetylindole and Indole-3-carboxaldehyde: These are common starting materials for building the pyrimidine ring. Indole-3-carboxaldehyde can be reacted with anthranilamide to form related quinazolinone structures. mdpi.comnih.gov 3-Acetylindole is the precursor for indolylchalcones via Claisen-Schmidt condensation. researchgate.net

Indol-3-ylboronic acids: These are crucial for Suzuki cross-coupling reactions. They can be prepared from the corresponding bromo- or iodoindoles via lithium-halogen exchange followed by reaction with a trialkyl borate, or through palladium-catalyzed Miyaura borylation of a haloindole with bis(pinacolato)diboron (B136004) (B₂pin₂). mdpi.com

Pyrimidine-based Precursors:

4-Chloropyrimidin-2-amine: This is a key electrophile for cross-coupling reactions. It can be synthesized from commercially available starting materials.

Guanidine Hydrochloride: This is the essential reagent that provides the N-C-N backbone of the 2-aminopyrimidine ring in cyclization reactions. researchgate.net

Acyclic Precursors for Cyclization:

1-(1H-indol-3-yl)-3-arylprop-2-en-1-ones (Chalcones): As mentioned, these are synthesized by the base-catalyzed condensation of 3-acetylindole with various aromatic aldehydes. researchgate.net

Enamines: Iodine-mediated intramolecular cyclization of enamines can lead to various indole derivatives, showcasing another route to functionalized indole precursors. mdpi.comorganic-chemistry.org

| Intermediate | Synthetic Method | Starting Materials | Reference |

| Indol-3-ylboronic acid esters | Miyaura borylation | Bromoindole, B₂pin₂ | mdpi.com |

| 1-(1H-indol-3-yl)-3-arylprop-2-en-1-one | Claisen-Schmidt Condensation | 3-Acetylindole, Aromatic aldehyde | researchgate.net |

| 4-(Pyridin-3-yl)pyrimidin-2-amine | Cyclocondensation | (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, Guanidine HCl | nih.gov |

| 5-Amino-3-(1H-indol-4-yl)pyridin-2(1H)-one | Hydrogenation | 6-(Benzyloxy)-5-(1H-indol-4-yl)-3-nitropyridine | nih.gov |

Derivatization and Analog Synthesis Strategies

The this compound scaffold is a versatile template for generating chemical libraries for biological screening. Derivatization can be achieved at several positions:

On the Indole Ring: Substituents can be introduced on the indole nitrogen (N1) or at various positions on the benzene (B151609) portion of the indole ring (e.g., C5, C6). N-alkylation can be performed using an alkyl halide in the presence of a base like NaH. nih.gov Modifications to the benzene ring are often incorporated by starting with a pre-substituted indole.

On the Pyrimidine Ring: In routes that utilize indolylchalcones, substitution at the C6 position of the pyrimidine ring is readily achieved by varying the aldehyde used in the chalcone synthesis. researchgate.netresearchgate.net

On the 2-Amino Group: The exocyclic amino group is a prime site for modification. It can undergo N-arylation via Buchwald-Hartwig amination or react with various electrophiles. nih.govnih.gov For instance, reacting the core structure with hydrazine (B178648) hydrate (B1144303) can introduce a hydrazino group, which can then be used as a handle to synthesize a variety of pyrazole-fused derivatives. researchgate.netjapsonline.com

These strategies allow for systematic exploration of the chemical space around the core scaffold to optimize biological activity. tandfonline.com

Functionalization of Pyrimidine Moiety

The 2-amino group and the pyrimidine ring itself offer several sites for chemical modification. The synthesis of related 2-aminopyrimidine derivatives often involves the cyclocondensation of a chalcone-like precursor with guanidine. For instance, the reaction of 1-aryl-3-(1H-indol-3-yl)-2-propen-1-one with guanidine hydrochloride in an alkaline medium can yield 4-(1H-indol-3-yl)-6-arylpyrimidin-2-ylamines researchgate.net. This general approach allows for the introduction of various substituents at the 6-position of the pyrimidine ring.

Further functionalization can be achieved by targeting the 2-amino group. For example, N-alkylation can be performed to introduce a variety of substituents. While direct N-alkylation of this compound is not extensively detailed in the available literature, general methods for the N-alkylation of aminopyrimidines are well-established and can be applied la-press.orgorganic-chemistry.org. These reactions typically involve the use of an alkyl halide in the presence of a base. Additionally, the amino group can be converted into other functional groups or used as a handle for coupling reactions to build more complex molecules. For instance, the 2-amino group can be transformed into a hydrazine group, which can then be used to construct fused heterocyclic systems like pyrazolopyrimidines researchgate.net.

The pyrimidine ring can also be functionalized through substitution reactions. For example, in related pyrimidine systems, chlorination followed by nucleophilic substitution is a common strategy to introduce diverse functionalities at various positions of the ring mdpi.com.

Substitutions and Modifications on the Indole Ring

The indole nucleus of this compound provides multiple positions for substitution, allowing for the fine-tuning of the molecule's properties. A common strategy involves starting with a pre-functionalized indole-3-carboxaldehyde, which is then used to construct the pyrimidine ring. This approach allows for the introduction of substituents at various positions of the indole ring prior to the formation of the final indolylpyrimidine structure japsonline.com.

Halogenation of the indole ring is a key transformation that introduces a versatile handle for further modifications, such as cross-coupling reactions. Direct halogenation of indole derivatives can be achieved using various reagents. For example, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively mdpi.com. Biocatalytic halogenation using flavin-dependent halogenases is also an emerging environmentally friendly method for the selective halogenation of indoles researchgate.net. Once halogenated, these derivatives can undergo Suzuki or Sonogashira coupling reactions to introduce aryl or alkynyl groups, respectively mdpi.com.

Furthermore, the nitrogen of the indole ring (N-1 position) can be readily alkylated or arylated. This is typically achieved by treating the indole with a base such as sodium hydride, followed by the addition of an alkyl or aryl halide mdpi.commdpi.com. This modification can significantly impact the compound's physical and biological properties.

Linker Region Modifications

While direct modifications to a "linker" in the parent compound this compound are not applicable as the indole and pyrimidine rings are directly connected, analogous structures have been synthesized with linkers between the two moieties. For instance, compounds such as 4-[3-(1H-indol-3-yl)propyl]pyrimidin-2-amine feature a propyl linker between the indole and pyrimidine rings nih.gov. The synthesis of such analogs would involve different synthetic strategies, likely coupling a suitable indole derivative with a functionalized pyrimidine through the linker.

Reaction Optimization and Green Chemistry Considerations in Synthesis

The synthesis of this compound and its derivatives can often be optimized to improve yields, reduce reaction times, and minimize environmental impact. A key synthetic route to the core structure is a variation of the Biginelli reaction, a multicomponent reaction that is well-suited for optimization and green chemistry approaches researchgate.netunito.itbeilstein-journals.orgjsynthchem.com.

Reaction Optimization:

Optimization of the Biginelli-type reaction for the synthesis of dihydropyrimidinones, which are precursors to the pyrimidine ring, often involves screening different catalysts, solvents, and temperatures. Lewis acids and Brønsted acids are commonly employed as catalysts to activate the aldehyde component and facilitate the cyclocondensation beilstein-journals.org. The molar ratios of the reactants (indole-3-carboxaldehyde, a β-dicarbonyl compound, and urea or guanidine) are also a critical parameter to optimize for maximizing the yield of the desired product unito.it.

Green Chemistry Considerations:

Several green chemistry principles can be applied to the synthesis of indolylpyrimidines.

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of indole and pyrimidine derivatives researchgate.net.

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a key aspect of green chemistry. The Biginelli reaction, for example, has been successfully carried out in water jsynthchem.com.

Catalysis: The use of reusable solid acid catalysts can simplify product purification and reduce waste compared to homogeneous catalysts unito.it. Biocatalysis, such as the use of halogenases for indole functionalization, represents a green alternative to traditional chemical methods researchgate.net.

Multicomponent reactions: The Biginelli reaction itself is a prime example of a multicomponent reaction, which enhances atom economy by combining multiple starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation beilstein-journals.orgnih.gov.

Below is a table summarizing various synthetic approaches for related indolylpyrimidine structures, highlighting the reaction types and conditions.

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| 1-Aryl-3-(1H-indol-3-yl)-2-propen-1-one, Urea/Thiourea | Ethanolic KOH | 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones | researchgate.net |

| Indole-3-carboxaldehyde, Ethyl cyanoacetate, Thiourea | Sodium ethoxide/ethanol | 6-(1H-indol-3-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | japsonline.com |

| 2-Trifluoromethylindole | N-halosuccinimide | 3-Halo-2-trifluoromethylindoles | mdpi.com |

| Benzaldehyde, Urea, Ethyl acetoacetate | HCl, Water, 90°C | 3,4-Dihydropyrimidin-2(1H)-one derivative | jsynthchem.com |

Preclinical Biological Evaluation

Identification of Molecular Targets and Ligand-Protein Interactions

The core structure of 4-(1H-indol-3-yl)pyrimidin-2-amine, which combines an indole (B1671886) ring with a 2-aminopyrimidine (B69317) moiety, serves as a privileged scaffold in medicinal chemistry. This framework is a bioisostere of adenine, enabling it to compete for the ATP-binding site of numerous kinases. The following sections detail the reported inhibitory activities of this compound and its close derivatives against specific kinase targets.

While comprehensive screening data for the parent compound, this compound, is not extensively detailed in publicly accessible literature, research on its closely related analogues provides significant insight into the scaffold's potential for kinase inhibition.

Based on available scientific literature, there is no direct published evidence detailing the modulation of Protein Kinase R (PKR) by this compound. However, other compounds with different heterocyclic cores, such as the imidazole-oxindole derivative C16, have been identified as PKR inhibitors, suggesting that indole-like structures can interact with this kinase. nih.gov

Direct inhibitory data for this compound against Polo-like Kinase 4 (PLK4) is not prominently reported. The development of PLK4 inhibitors has often focused on different, though sometimes related, chemical scaffolds. For instance, the clinical candidate CFI-400945 is a potent PLK4 inhibitor derived from an indolinone core structure. Research into related structures includes (E)-4-(3-arylvinyl-1H-indazol-6-yl) pyrimidine-2-amine derivatives, which have been investigated as PLK4 inhibitors for breast cancer treatment. This indicates that pyrimidine-amine structures linked to indole or indazole rings are of interest in the pursuit of PLK4 inhibitors.

The 2-aminopyrimidine scaffold is a well-established core for inhibitors of Cyclin-Dependent Kinases (CDKs). While specific data for this compound is sparse, related compounds have demonstrated potent activity. For example, a series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were developed as potent inhibitors of both CDK2 and CDK4. nih.gov Similarly, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been discovered as potent and selective CDK2 inhibitors. nih.gov One compound from this series exhibited a CDK2 inhibitory constant (Ki) of 0.005 µM. nih.gov These findings highlight the potential of the broader 4-(heterocyclyl)pyrimidin-2-amine class as a source of CDK2 inhibitors, though direct evidence for the indole-substituted version remains to be fully characterized.

The this compound scaffold and its derivatives have been evaluated against several members of the Receptor Tyrosine Kinase (RTK) family.

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1): While direct inhibition of ROR1 by this compound is not documented, recent research has focused on indole-based molecules for this target. A 2025 study detailed the optimization of 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives as potent and selective ROR1 inhibitors, demonstrating the utility of the indole motif in targeting this kinase. nih.gov

Epidermal Growth Factor Receptor (EGFR): Derivatives of this compound have shown significant activity as EGFR inhibitors. A review highlighted a series of N-(5-((4-(1-cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-(substituted)-4-methoxyphenyl)acrylamides with potent inhibitory potential against the H1975 cancer cell line, which harbors an EGFR mutation. nih.gov Another series, 4-(4-bromophenyl)-6-(1-(substituted)-1H-indol-3-yl)pyrimidin-2-amine, also exhibited EGFR inhibitory activity comparable to the drug erlotinib. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): The indole nucleus is a key feature in many approved VEGFR2 inhibitors like sunitinib (B231) and nintedanib. mdpi.comnih.gov Research has explored related scaffolds such as 2-indolyl-thieno[2,3-d]pyrimidinones as potential VEGFR-2 inhibitors. researchgate.net A study on a novel 1H-indole derivative reported an IC₅₀ value of 25 nM against VEGFR-2, superior to the reference drug sorafenib. mdpi.com This underscores the potential of indole-pyrimidine structures to act as potent VEGFR2 inhibitors.

Insulin-like Growth Factor 1 Receptor (IGF1R): The pyrimidine (B1678525) core is central to various IGF1R inhibitors. Research has identified 2,4-diarylamino-pyrimidines as agents that can co-target both IGF1R and EGFR. researchgate.net While this represents a different substitution pattern on the pyrimidine ring compared to the target compound, it establishes the relevance of pyrimidine-based structures in modulating IGF1R activity.

Anaplastic Lymphoma Kinase (ALK): There is currently no significant scientific literature linking this compound or its close derivatives to the inhibition of Anaplastic Lymphoma Kinase (ALK). The known clinical inhibitors of ALK, such as crizotinib (B193316) and alectinib, belong to diverse chemical classes that are structurally distinct from the target compound. nih.govnih.gov

No direct experimental data has been published on the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) by this compound. However, research into structurally analogous compounds is noteworthy. A study focused on 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, which feature a similar indole-pyrimidine linkage, identified them as a new class of potent RIPK1 inhibitors. One of the most active compounds in this series demonstrated a binding affinity (KD) of 0.004 µM and an enzymatic IC₅₀ of 0.011 µM, highlighting the potential of this general scaffold for RIPK1 inhibition.

Interactive Data Table: Kinase Inhibition by this compound Analogues

Below is a summary of inhibitory activities for close structural analogues. Note that no direct inhibitory data for the parent compound this compound is listed.

| Kinase Target | Analogue/Derivative Structure | Activity Type | Reported Value (µM) | Source |

|---|---|---|---|---|

| CDK2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | Ki | 0.005 | nih.gov |

| EGFR (H1975 cell line) | N-(5-((4-(1-cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-... | IC₅₀ | 0.004 | nih.gov |

| EGFR (Wild-Type) | 4-(4-bromophenyl)-6-(1-ethyl-1H-indol-3-yl)pyrimidin-2-amine | IC₅₀ | 0.097 | nih.gov |

| VEGFR-2 | Novel 1H-indole derivative | IC₅₀ | 0.025 | mdpi.com |

| RIPK1 | 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative | IC₅₀ | 0.011 | |

| RIPK1 | 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative | KD | 0.004 |

Kinase Inhibition Profiling and Specificity

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibition of these enzymes, particularly PDE4, is a validated therapeutic strategy for a variety of inflammatory diseases. While the this compound core structure is found within various biologically active molecules, direct and specific studies detailing its activity as a phosphodiesterase inhibitor are not extensively available in the current body of scientific literature. The broader class of pyrimidine derivatives has been explored for PDE inhibition; however, dedicated research on this specific indole-pyrimidine conjugate is required to fully characterize its potential in this area.

Enzyme Modulation Beyond Kinases

The therapeutic potential of this compound derivatives extends beyond kinase inhibition to the modulation of other critical enzyme systems. A notable example is the targeting of indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme that plays a crucial role in immune suppression within the tumor microenvironment by catalyzing the degradation of tryptophan. The inhibition of IDO1 is an attractive strategy in immuno-oncology. While direct inhibition by the parent compound is yet to be fully elucidated, the indole moiety is a key structural feature of known IDO1 inhibitors.

Furthermore, several derivatives incorporating the 4-(1H-indol-3-yl)pyrimidine scaffold have demonstrated significant anti-inflammatory properties. For instance, certain 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones have shown potent anti-inflammatory effects, suggesting the modulation of inflammatory enzymes as a potential mechanism of action. researchgate.net

Receptor Binding Affinity Studies

The interaction of this compound derivatives with various cellular receptors has been a subject of investigation, revealing potential multi-targeted capabilities. A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives, which are structurally related to the core compound, were designed as modulators of the orphan nuclear receptor Nur77. nih.gov One derivative, compound 8b, exhibited excellent binding activity to Nur77, which was comparable to the reference compound celastrol. nih.gov The binding to Nur77 was linked to the compound's ability to induce apoptosis in cancer cells. nih.gov

Additionally, a patent for aminopyrimidine compounds, including the this compound structure, highlights their potential as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are a family of receptor tyrosine kinases. google.com This suggests that the scaffold has the potential to be developed into potent receptor kinase inhibitors.

In Vitro Cellular and Biochemical Efficacy Studies

Assessment of Antineoplastic Activity in Cancer Cell Lines

Derivatives of this compound have demonstrated broad and potent antineoplastic activity across a wide range of human cancer cell lines. Research has shown that modifications to the core structure can yield compounds with significant cytotoxicity against tumors of the lung, breast, colon, liver, and prostate, as well as leukemia and melanoma. researchgate.netresearchgate.netnih.govnih.govnih.gov

For example, a series of 1-(4-(1H-indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine and its pyrazolo-pyrimidine derivatives were synthesized and evaluated for their antiproliferative activities. researchgate.net Similarly, novel 3-amino-4-indolylmaleimides showed moderate to high cytotoxic activity against HeLa, SMMC 7721, and HL 60 cancer cell lines. nih.gov Another study on 2-[1-(indol-3-yl)-but-3-enylamino]-2-phenyl-ethanols reported appreciable anti-cancer activity in a screen of 59 human tumor cell lines. nih.gov The versatility of the indole-pyrimidine scaffold allows for the development of compounds with selective and potent anti-cancer effects.

The cytotoxic and antiproliferative effects of this compound derivatives are commonly quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability. Numerous studies have reported the half-maximal inhibitory concentrations (IC₅₀) for various derivatives, demonstrating their potency.

For instance, certain 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives displayed significant antitumor activity against A549 (non-small cell lung cancer) and PC-9 (lung adenocarcinoma) cell lines, with some derivatives showing IC₅₀ values lower than 30 µM. researchgate.net In another study, novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties were evaluated, with compound 10a being the most potent against PC3 prostate cancer cells (IC₅₀ = 0.19 µM), and compounds 10b and 9e showing strong activity against MCF-7 breast cancer (IC₅₀ = 1.66 µM) and A549 lung cancer (IC₅₀ = 4.55 µM) cells, respectively. nih.gov The cytotoxicity of certain pyrimidine derivatives against the A549 cell line resulted in IC₅₀ values ranging from 16.7 to 41.5 µg/mL. researchgate.net

Interactive Table: Cytotoxicity of this compound Derivatives

Below is a summary of the reported cytotoxic activities of various derivatives. You can sort the data by clicking on the column headers.

The antineoplastic activity of this compound derivatives is not solely due to cytostatic effects but is also a consequence of inducing programmed cell death through distinct pathways, including methuosis and apoptosis.

Methuosis: A significant finding in the study of these compounds is their ability to induce methuosis, a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. nih.govnih.govrsc.org A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives were identified as potent methuosis inducers. nih.gov One compound, in particular, known as 12A, was shown to effectively induce methuosis in various cancer cell lines while being significantly less toxic to normal cells. nih.gov Mechanistic studies revealed that the vacuoles induced by compound 12A originate from macropinosomes, not autophagosomes, and their formation may be linked to endoplasmic reticulum (ER) stress. nih.gov The induction of methuosis by this class of compounds has been associated with the activation of the MAPK/JNK signaling pathway. nih.gov

Apoptosis: In addition to methuosis, derivatives of this compound can also trigger the classical apoptotic pathway. The cytotoxic action of a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivative was linked to its ability to induce Nur77-dependent apoptosis. nih.gov This process involved the translocation of the Nur77 receptor to the mitochondria, initiating the apoptotic cascade. nih.gov

Other studies have provided further evidence for apoptosis induction. For example, certain pyrrolo[2,3-d]pyrimidine derivatives were found to induce apoptosis through the intrinsic (mitochondrial) pathway. nih.gov This was confirmed by observing an increase in the expression of the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and activation of effector caspases like caspase-3 and caspase-9. nih.govmdpi.com Furthermore, a podophyllotoxin (B1678966) derivative (3l) containing an indole moiety was shown to induce apoptosis by causing cell cycle arrest in the G₂/M phase in resistant lung cancer cells. tandfonline.com The ability of these compounds to induce cell death through multiple mechanisms makes them promising candidates for cancer therapy, particularly for tumors that have developed resistance to conventional apoptosis-inducing agents. nih.gov

In Vivo Preclinical Efficacy in Animal Models

While specific in vivo studies on this compound are not publicly detailed, its development as an FGFR inhibitor for cancer treatment implies that its antitumor efficacy would be evaluated in preclinical animal models, such as xenografts. google.com In a typical xenograft model, human cancer cells are implanted into immunocompromised mice, which then allows for the in vivo assessment of an investigational drug's ability to inhibit tumor growth.

The therapeutic potential of targeting related pyrimidine-based scaffolds has been demonstrated in such models. For example, studies on pyrazolo[3,4-d]pyrimidine derivatives, which share a similar core structure, have shown significant reduction in tumor growth in mouse xenograft models of prostate cancer. These compounds were found to be potent inhibitors of heat shock proteins like TRAP1, demonstrating excellent anticancer efficiency in various cancer cells. These findings support the rationale for evaluating aminopyrimidine compounds like this compound in similar in vivo cancer models.

Table 3: Illustrative Antitumor Efficacy of Related Pyrimidine-Based Inhibitors in Xenograft Models

| Compound Class | Cancer Type Model | Outcome | Reference |

| Pyrazolo[3,4-d]pyrimidine | Prostate Cancer (PC3) | Significant tumor growth reduction |

Note: The data in this table is from studies on related pyrazolo[3,4-d]pyrimidine compounds, not this compound, and is presented for illustrative purposes.

Anti-inflammatory Efficacy in Disease Models

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents, particularly in the context of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). nih.gov Research has focused on designing compounds that can effectively inhibit the inflammatory cascade that characterizes these conditions. nih.gov

A series of 4-indolyl-2-arylaminopyrimidine derivatives were synthesized and evaluated for their ability to suppress the expression of inflammatory factors. nih.gov The core structure of 4-indolyl-2-aminopyrimidine was utilized as a scaffold to develop these novel compounds. nih.gov The rationale behind this approach is that reducing the inflammatory response in the lungs could be an effective treatment for ALI. nih.gov Structure-activity relationship (SAR) studies revealed that the amino group on the 5-position of the phenyl ring is a critical pharmacophore for maintaining anti-inflammatory activity. nih.gov For instance, the conversion of this amino group to a nitro group resulted in a significant reduction in activity. nih.gov

In a dextran (B179266) sulfate (B86663) sodium-induced colitis model, a related selective TYK2 inhibitor, compound 14l (a 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile derivative), demonstrated the ability to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. figshare.comacs.orgresearchgate.net This compound also led to an improvement in inflammation symptoms, including mucosal infiltration, thickening, and edema. figshare.comacs.orgresearchgate.net

| Compound Derivative Structure | Disease Model | Key Anti-inflammatory Findings | Source |

| 4-indolyl-2-arylaminopyrimidine | Acute Lung Injury (ALI) | Inhibited the expression of inflammatory factors. The 5-amino group on the phenyl ring was crucial for activity. | nih.gov |

| 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile | Dextran Sulfate Sodium (DSS) Colitis | Reduced production of pro-inflammatory cytokines IL-6 and TNF-α; improved symptoms of mucosal inflammation. | figshare.comacs.orgresearchgate.net |

Investigations into Necrotic Cell Death Attenuation

Necroptosis, a regulated form of necrotic cell death, is implicated in the pathogenesis of numerous inflammatory, degenerative, and infectious diseases. nih.govfrontiersin.org This pathway is primarily mediated by Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. nih.govnih.gov Consequently, inhibitors of these kinases are a major focus of research for attenuating necrotic cell death. nih.govacs.org

The this compound scaffold is a key feature in the development of potent RIPK1 inhibitors. researchgate.netacs.org These inhibitors function by blocking the kinase activity of RIPK1, which is a critical step in the formation of the "necrosome" complex that executes cell death. nih.gov For example, a derivative, 1-(5-{4-amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-one (22b ), has been identified as a highly potent RIPK1 inhibitor. researchgate.netacs.org This compound effectively protects cells from necroptosis and reduces the necrotic cell death of vascular endothelial cells induced by tumor cells, both in laboratory settings and in living organisms. researchgate.netacs.org

The development of small-molecule inhibitors targeting the key components of the necroptosis signaling pathway, such as RIPK1 and RIPK3, has been instrumental in understanding and potentially treating diseases driven by this form of cell death. nih.govnih.govbohrium.com Studies have shown that inhibiting RIPK1 can alleviate symptoms in models of sepsis and protect against ischemic injury. nih.gov While some evidence suggests the existence of a RIPK1-independent necroptosis pathway that relies on other proteins to activate RIPK3, RIPK1 remains a primary therapeutic target. frontiersin.org The efficacy of these inhibitors highlights the therapeutic potential of targeting necroptosis in a range of diseases. nih.gov

| Target Kinase | Compound Class/Example | Mechanism of Action | Outcome | Source |

| RIPK1 | 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives (e.g., compound 22b ) | Potent inhibition of RIPK1 kinase activity. | Protects cells from necroptosis; attenuates necrotic cell death of vascular endothelial cells. | researchgate.netacs.org |

| RIPK3 | Pyrido[3,4-d]pyrimidine derivatives | Inhibition of RIPK3-mediated phosphorylation of MLKL. | Relieved TNFα-induced systemic inflammatory response syndrome in vivo. | nih.govbohrium.com |

Structure Activity Relationship Sar Studies and Analog Design

Identification of Key Pharmacophoric Features for Biological Activity

The 4-(1H-indol-3-yl)pyrimidin-2-amine scaffold contains several key pharmacophoric features essential for its biological activity, primarily as a kinase inhibitor. The 2-aminopyrimidine (B69317) moiety is a well-established "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The indole (B1671886) ring serves as a core structural element that occupies a hydrophobic pocket within the ATP-binding site of many kinases.

Fragment-based drug discovery approaches have validated the importance of these individual components. nih.gov The combination of the pyrimidine (B1678525) scaffold with various pharmacophoric fragments, such as indole, is a common strategy in designing potent kinase inhibitors. nih.gov For instance, in a series of 4-indolyl-2-arylaminopyrimidine derivatives designed as anti-inflammatory agents, the amino group was identified as an important pharmacophore, crucial for maintaining biological activity. nih.gov

Impact of Substituent Variation on Potency and Selectivity

Systematic modification of the this compound scaffold has been a key strategy to enhance potency and selectivity. Researchers have explored substitutions at multiple positions across the molecule.

The nitrogen at the N-1 position of the indole ring is a common site for modification to explore its impact on activity and physicochemical properties. In many synthesized analogs, this position is substituted, often with a methyl group. nih.gov For example, compounds such as N-(2-methoxy-5-nitro-4-(pyrrolidin-1-yl)phenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine were prepared to investigate SAR. nih.gov The addition of a small alkyl group like methyl can influence the orientation of the indole ring within the protein's binding pocket and can also improve properties like solubility or metabolic stability. This modification is a feature in numerous indole-containing kinase inhibitors and other biologically active molecules. erciyes.edu.trnih.gov The process of lead optimization often involves synthesizing a series of derivatives with different substituents at this position to fine-tune activity. nih.gov

The C-5 position of the pyrimidine ring is another critical point for substitution. Modifications at this site can significantly affect the compound's inhibitory potential. researchgate.net Studies on substituted 2-aminopyrimidines have shown that the nature of the substituent at the C-5 position can dramatically alter biological activity. nih.gov For one series of pyrimidine-based inhibitors of prostaglandin (B15479496) E2 production, it was observed that a shorter C-5 substituent resulted in higher potency. nih.gov While 5-butyl derivatives showed prominent potency, analogs with smaller C-5 substituents like hydrogen or methyl, when combined with other optimal features, were even more potent. nih.gov This suggests that steric bulk at this position can be detrimental to binding, and smaller, non-obtrusive groups are often preferred.

When an additional aromatic ring is attached to the core scaffold, typically at the 2-amino position of the pyrimidine, its substituents play a crucial role in determining potency. In a study of 4-indolyl-2-arylaminopyrimidine derivatives, various substitutions on the phenyl ring were evaluated for their anti-inflammatory activity. nih.gov

Key findings from these SAR studies include:

Role of an Amino Group: An amino group on the 5-position of the phenyl ring was found to be vital for anti-inflammatory activity. Replacing this amino group with a nitro group led to a reduction in activity, indicating the amino group may be an important pharmacophore. nih.gov

Effect of Aliphatic Amines: For open-chain aliphatic amines attached to the phenyl ring, anti-inflammatory activity increased with the extension of the carbon chain. nih.gov

Cyclic vs. Acyclic Amines: Cyclic aliphatic amines attached to the phenyl ring were found to be more active than open-chain aliphatic amines. For example, a compound with a methylpiperazinyl group showed better activity than one with an N,N,N'-trimethylethylenediamine group. nih.gov

| Compound ID | Phenyl Ring Substituents | Biological Activity Insight | Reference |

| 4h vs 6h | 5-Nitro vs 5-Amino | The amino group is important for activity; its replacement with a nitro group reduces activity. | nih.gov |

| 6f vs 6g | N-methylpiperazine vs Morpholine (B109124) | Activity was enhanced with N-methylpiperazine compared to the morpholine substituent. | nih.gov |

| General | Open-chain aliphatic amines | Activity increased with the extension of the chain length. | nih.gov |

| General | Cyclic vs. Open-chain amines | Cyclic aliphatic amines were generally more active than open-chain ones. | nih.gov |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify novel chemical series with improved properties. nih.govresearchgate.net These techniques involve replacing a core molecular framework or specific functional groups with others that are structurally different but have similar biological properties. nih.gov

For the this compound core, several examples of scaffold hopping have been reported:

Pyrimidine to Pyrazole (B372694): In one approach, a shape-based scaffold hopping strategy was used to convert a pyrimidine core to a pyrazole core, which resulted in improved physicochemical properties for dual leucine (B10760876) zipper kinase (DLK) inhibitors. nih.gov

Pyrimidine to Triazolopyrimidine: The nih.govnih.govascendexllc.comtriazolo[1,5-a]pyrimidine system is considered a bioisostere of the purine (B94841) scaffold. mdpi.com Researchers have synthesized nih.govnih.govascendexllc.comtriazolo[1,5-a]pyrimidine indole derivatives as potential anticancer agents, effectively hopping from the pyrimidine scaffold to a triazolopyrimidine one. nih.gov

Indole-Pyrimidine to Pyrimido-Indole: A novel scaffold based on a fused pyrimido-indole system was developed to create dual inhibitors of RET and TRK kinases, representing an isomeric scaffold hop. nih.gov

These strategies allow medicinal chemists to move into new chemical spaces, potentially overcoming issues with the original scaffold, such as poor pharmacokinetics or off-target effects, while retaining the desired biological activity. nih.gov

Lead Optimization Strategies and Rational Design Approaches

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a lead compound to produce a viable drug candidate. For inhibitors based on the this compound scaffold, rational design plays a key role. nih.gov

Strategies employed include:

Hybrid Strategy: One approach involves incorporating pharmacophores that bind to different targets into a single molecule. For example, combining a typical kinase hinge binder (like 2-aminopyrimidine) with pharmacophores that bind to other proteins, such as BET bromodomains, can generate dual-acting inhibitors. nih.gov

Structural Optimization for Safety and Efficacy: A common process involves synthesizing a series of derivatives to improve potency while minimizing toxicity. For example, in the optimization of pyrazolo[3,4-d]pyrimidine inhibitors (a related scaffold), extensive SAR studies led to a compound with potent anti-tumor activity and low toxicity. nih.govresearchgate.net

Property and Structure-Based Design: Utilizing structural information from X-ray crystallography and computational modeling allows for the rational design of modifications. nih.gov This approach, combined with a focus on improving physicochemical properties, led to the discovery of potent, selective, and brain-penetrant kinase inhibitors from a pyrimidine-based starting point. nih.gov

These optimization efforts are guided by the SAR data, which provides a roadmap for making targeted changes to the molecule to enhance its drug-like properties. researchgate.net

Computational Chemistry and in Silico Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as an indole-pyrimidine derivative, might interact with a protein's binding site.

Molecular docking simulations are employed to predict the binding conformation and estimate the binding affinity of a ligand to a target receptor. While specific docking studies for 4-(1H-indol-3-yl)pyrimidin-2-amine are not extensively detailed in the available literature, research on closely related analogs provides significant insights.

For instance, a molecular docking analysis was conducted on a related compound, 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine , to assess its interaction with the androgen receptor. hep.com.cnresearchgate.net The study predicted a favorable binding affinity, with an optimal docking score of -7.0 kcal/mol, indicating a potentially stable interaction between the ligand and the receptor. hep.com.cnresearchgate.net Such studies are crucial for hypothesizing the biological targets of new chemical entities and guiding further experimental validation. The binding modes predicted in these simulations reveal the spatial arrangement of the ligand within the binding pocket, highlighting key intermolecular interactions.

A critical outcome of molecular docking is the identification of specific amino acid residues that form the binding pocket and interact directly with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are essential for the stability of the ligand-receptor complex.

In the docking study of 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine with the androgen receptor, several key amino acid residues were identified as being involved in the interaction. hep.com.cn These residues form the critical contact points that anchor the ligand within the receptor's binding site.

Table 1: Key Amino Acid Residues in the Androgen Receptor Binding Pocket Interacting with 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine. hep.com.cn

| Amino Acid Residue |

| LEU701 |

| LEU704 |

| LEU707 |

| GLY708 |

| GLN711 |

| TRP741 |

| MET742 |

| MET745 |

| VAL746 |

| MET749 |

| PHE764 |

| MET780 |

| MET787 |

| THR877 |

| LEU873 |

| HIS874 |

| PHE876 |

| MET895 |

| ILE898 |

| ILE899 |

| VA903 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed to predict the activity of new or untested compounds based on their structural features. These predictive models are valuable for prioritizing which compounds to synthesize and test. For this compound, the U.S. Environmental Protection Agency (EPA) has utilized Quantitative Structure-Use Relationship (QSUR) models, a specific application of QSAR, to predict the likely functional use of the chemical based on its structure. epa.gov

These models generate a probability score for various potential applications, offering a preliminary assessment of the compound's likely biological or commercial function without direct experimental testing. epa.gov

Table 2: Predicted Probability of Functional Use for this compound from EPA QSUR Models. epa.gov

| Predicted Functional Use | Probability |

| skin_conditioner | 0.647 |

| flavorant | 0.250 |

| fragrance | 0.0779 |

The foundation of any QSAR model is the calculation of physicochemical descriptors for each molecule. These descriptors quantify various aspects of the chemical structure, such as steric properties (e.g., molecular weight, shape), electronic properties (e.g., partial charges, dipole moment), and hydrophobic properties (e.g., LogP). By correlating these descriptors with biological activity, QSAR models can identify the key molecular features that drive the observed activity. While specific QSAR studies detailing the influential descriptors for this compound are not published, the QSUR predictions are inherently based on such descriptors calculated from the compound's 2D structure. epa.gov

Virtual Screening for Novel Ligand Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Molecular Dynamics Simulations

In a typical MD simulation of this compound, a force field would be assigned to describe the intramolecular and intermolecular interactions. The system, comprising the molecule and a solvent (usually water), would then be subjected to energy minimization and equilibration, followed by a production run where the trajectory of each atom is calculated over time by solving Newton's equations of motion.

The resulting trajectory can be analyzed to extract a wealth of information, including:

Conformational Flexibility: Identifying the most stable conformations of the molecule and the energy barriers between them.

Solvation Structure: Understanding how water molecules arrange around the solute and the nature of hydrogen bonding interactions.

Binding Free Energies: When simulated in complex with a biological target, such as a protein kinase, MD simulations coupled with methods like MM/PBSA or MM/GBSA can provide estimates of the binding affinity.

Given the interest in indole-pyrimidine derivatives as kinase inhibitors, MD simulations could elucidate the specific interactions with amino acid residues in the active site, the stability of these interactions over time, and the role of water molecules in mediating the binding.

Theoretical Predictions of Electronic Properties and Reactivity Descriptors

The electronic properties and reactivity of This compound can be predicted using quantum chemical methods, with Density Functional Theory (DFT) being a particularly powerful and widely used approach. Such calculations provide insights into the molecule's stability, reactivity, and potential interaction sites. While direct studies on this specific molecule are limited, research on analogous structures, such as 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, has demonstrated the utility of DFT in characterizing electronic features. researchgate.net

Key Electronic Properties and Reactivity Descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. For instance, in a related compound, N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide, MEP analysis was used to understand the hydrogen bonding patterns. mdpi.com

Global Reactivity Descriptors: These are quantitative measures derived from the FMO energies and include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons (ω = χ² / 2η).

These descriptors, as calculated for other indole (B1671886) derivatives, provide a framework for predicting the reactivity and interaction profile of This compound . physchemres.org

Illustrative Data Tables:

The following tables present hypothetical, yet representative, data for This compound based on typical values observed for similar heterocyclic compounds in computational studies.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.8 |

| ELUMO | -1.2 |

Table 2: Hypothetical Global Reactivity Descriptors

| Descriptor | Value |

|---|---|

| Ionization Potential (I) | 5.8 eV |

| Electron Affinity (A) | 1.2 eV |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

| Softness (S) | 0.43 |

These computational approaches, from dynamic simulations to the prediction of electronic properties, are essential tools in modern drug discovery and materials science. They provide a detailed, atomistic-level understanding that can guide the synthesis and experimental evaluation of novel compounds like This compound .

Q & A

Basic: What are the established synthetic routes for 4-(1H-indol-3-yl)pyrimidin-2-amine, and how are yields optimized?

The compound is synthesized via a one-pot Masuda borylation-Suzuki coupling sequence starting from 3-iodo-1-tosyl-1H-indole. Key steps include:

- Borylation using bis(pinacolato)diboron (B₂Pin₂) under Pd catalysis.

- Suzuki coupling with 2-aminopyrimidine derivatives under basic conditions (e.g., Na₂CO₃).

Yields (~80%) are optimized by controlling reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios of reactants . Alternative routes involve cyclization reactions using guanidine hydrochloride and sodium isopropoxide, with yields dependent on solvent polarity and base strength .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Indole protons resonate at δ 7.0–8.5 ppm (aromatic region), while pyrimidine NH₂ groups appear as broad singlets near δ 6.5–7.0 ppm. The C-3 indole carbon typically shows a signal at ~125 ppm .

- Elemental analysis : Confirms purity (>99%) by matching calculated and observed C, H, N percentages .

- FTIR : N-H stretches (3300–3500 cm⁻¹) and aromatic C=C/C=N vibrations (1400–1600 cm⁻¹) are diagnostic .

Basic: How is the antimicrobial activity of this compound evaluated in preliminary screens?

- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., A. niger). Zones of inhibition >10 mm indicate activity .

- Minimum inhibitory concentration (MIC) : Determined via microbroth dilution (range: 2–128 µg/mL). Synergy with standard antibiotics (e.g., ampicillin) is assessed using checkerboard assays .

Advanced: How can molecular docking elucidate its interaction with androgen receptors (AR)?

- Software : AutoDock Vina or Schrödinger Suite.

- Target : AR ligand-binding domain (PDB ID: 2AM9).

- Key interactions : Indole and pyrimidine moieties form hydrogen bonds with LEU704, GLY708, and hydrophobic contacts with LEU707. Docking scores (e.g., −7.0 kcal/mol) correlate with experimental binding affinity .

- Validation : Compare with co-crystallized ligands (e.g., dihydrotestosterone) using RMSD (<2.0 Å) .

Advanced: What structural modifications enhance its anti-inflammatory activity while reducing ulcerogenicity?

- SAR insights :

- Ulcerogenicity reduction : Introducing polar groups (e.g., -OH at C-4) lowers gastric toxicity (severity index: 0.89 vs. 2.16 for indomethacin) .

Advanced: How are in vivo analgesic and anti-inflammatory models designed for this compound?

- Carrageenan-induced paw edema : Administer orally (10–60 mg/kg) 1 hour before carrageenan injection. Measure paw volume at 0, 1, 3, and 5 hours using plethysmometry .

- Acetic acid-induced writhing : Intraperitoneal injection of 0.6% acetic acid; count abdominal constrictions over 20 minutes. % protection = [(Control − Treated)/Control] × 100 .

- Statistical analysis : One-way ANOVA with Dunnett’s test (p < 0.01) using GraphPad Prism .

Advanced: What methodologies identify its kinase inhibition potential (e.g., ALK, IGF1R)?

- Kinase profiling : Use recombinant kinases in ADP-Glo™ assays. IC₅₀ values <100 nM indicate potency (e.g., AZD3463, a derivative, inhibits ALK with IC₅₀ = 3 nM) .

- Cellular assays : Measure proliferation inhibition in cancer lines (e.g., Ewing sarcoma) via MTT assays. Combine with Western blotting to assess downstream signaling (e.g., STAT3 phosphorylation) .

Advanced: How is synthetic lethality explored with this compound in cancer therapy?

- Combination studies : Pair with DNA repair inhibitors (e.g., PARP inhibitors). Test viability in BRCA-deficient cells using clonogenic assays.

- Mechanistic validation : RNA-seq to identify downregulated DNA repair pathways (e.g., homologous recombination) .

Advanced: What toxicological profiling methods are used to assess safety?

- Acute toxicity : LD₅₀ determination in rodents (OECD 423 guidelines).

- Subchronic studies : 28-day oral dosing (10–100 mg/kg) with histopathology (liver, kidney) and serum biochemistry (ALT, creatinine) .

- In silico tools : ADMET Predictor™ for hepatotoxicity and Ames mutagenicity predictions .

Advanced: How do computational models predict its environmental toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.